N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide
CAS No.: 28197-66-2
VCID: VC21334883
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide is a synthetic organic compound with the molecular formula C15H19NO4 and a molecular weight of approximately 277.31 g/mol . It features a phenyl ring substituted with an acetyl group and an oxirane ring, which contributes to its unique chemical properties. The presence of a butanamide moiety enhances its potential biological activity, making it a compound of interest in pharmaceutical research and development. Chemical Identifiers:Synthesis and Chemical ReactivityThe synthesis of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide typically involves multiple steps, ensuring high purity levels necessary for biological testing. The compound's reactivity is primarily attributed to the oxirane ring, which facilitates nucleophilic attacks. These reactions are crucial for understanding its potential applications in pharmaceuticals. Biological Activities and Potential ApplicationsPreliminary studies suggest that N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological evaluation. Its unique structure allows for potential interactions with various biological targets, including enzymes and receptors involved in pain pathways. Safety and HandlingThe compound is classified as harmful if swallowed or in contact with skin, according to the Globally Harmonized System (GHS) of classification and labeling of chemicals. It is stable under normal conditions but may form toxic gases during heating or in case of fire. Incompatible materials include strong oxidizing agents . Hazard Statements:Environmental ImpactN-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide is considered slightly hazardous for water. It should not be allowed to reach groundwater, water courses, or sewage systems without proper treatment . Comparison Table:
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 28197-66-2 | |||||||||||||||
Product Name | N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide | |||||||||||||||
Molecular Formula | C15H19NO4 | |||||||||||||||
Molecular Weight | 277.31 g/mol | |||||||||||||||
IUPAC Name | N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide | |||||||||||||||
Standard InChI | InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18) | |||||||||||||||
Standard InChIKey | MFGKLROXINRXIU-UHFFFAOYSA-N | |||||||||||||||
SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C | |||||||||||||||
Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C | |||||||||||||||
Appearance | Solid powder | |||||||||||||||
Purity | > 95% | |||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||
Synonyms | 3'-Acetyl-4'-(2,3-epoxypropoxy)-butyranilide | |||||||||||||||
PubChem Compound | 119888 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume